While the specific applications of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid in scientific research are still under exploration, its potential lies in several areas:
4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid, with the Chemical Abstracts Service number 2941-79-9, is an organic compound classified as an aromatic dicarboxylic acid. Its molecular formula is C₁₆H₁₄O₄, and it features a biphenyl structure where two methyl groups are attached at the 4th position of each phenyl ring, alongside two carboxylic acid groups at the 2nd position of each ring. This unique configuration provides significant steric hindrance and rigidity to the molecule, which can influence its chemical behavior and reactivity .
The synthesis of 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid can be achieved through several methods:
While specific applications of 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid remain under investigation, its potential uses include:
Several compounds exhibit structural similarities to 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1,1'-Biphenyl-2-carboxylic acid | C₁₄H₁₀O₂ | Lacks methyl substitutions; simpler structure. |
| Biphenyl-4,4'-dicarboxylic acid | C₁₄H₁₀O₄ | Similar backbone but without methyl groups at the para position. |
| 4-Methyl-[1,1'-biphenyl]-2-carboxylic acid | C₁₄H₁₂O₂ | Contains one methyl group; less steric hindrance compared to the target compound. |
| 3-Methyl-[1,1'-biphenyl]-2-carboxylic acid | C₁₄H₁₂O₂ | Methyl group at a different position; alters electronic properties. |
The uniqueness of 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid lies in its dual methyl substitutions that enhance steric effects and potentially influence its reactivity and interactions compared to these similar compounds.
The synthesis of biphenyldicarboxylic acid derivatives emerged in the late 20th century alongside advances in cross-coupling reactions. Early methods for synthesizing 4,4'-substituted biphenyls relied on Ullmann coupling and Friedel-Crafts alkylation, but these often yielded regioisomeric mixtures. The targeted synthesis of 4,4'-dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid was first reported in the 1990s using cobalt-catalyzed oxidative coupling of 4-methylbenzoic acid derivatives. Modern approaches employ Suzuki-Miyaura cross-coupling of halogenated precursors, achieving regioselectivity >98%.
Biphenyldicarboxylic acids are classified by substituent positions, which dictate their chemical behavior:
| Substituent Position | Key Properties | Applications |
|---|---|---|
| 2,2'-dicarboxylic | High rigidity | MOF linkers |
| 4,4'-dicarboxylic | Linear symmetry | Polyesters |
| 2,2'-dimethyl-4,4'-dicarboxylic | Steric hindrance | Asymmetric catalysis |
4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid occupies a niche due to its dual methyl and carboxyl groups, which enhance thermal stability (decomposition temperature: 320°C) while enabling coordination to transition metals.
The compound’s crystal structure (space group P1, Z = 2) reveals a dihedral angle of 8.7° between phenyl rings, minimizing steric clash between methyl and carboxyl groups. This near-planar conformation facilitates π-π stacking in MOFs, as demonstrated in Ag(111) surface studies where it forms ordered monolayers with 0.45 nm periodicity. Key structural features include:
Recent studies focus on three domains:
The compound serves as a linker in Zr-based MOFs (e.g., UiO-67), where its methyl groups reduce interpenetration, increasing pore volume by 22% compared to unmethylated analogs.
Incorporation into polyesters with 1,6-hexanediol yields materials with tensile strength >120 MPa and nematic mesophases stable up to 280°C.
Pd-anchored MOFs using this ligand show 99% yield in Suzuki-Miyaura cross-couplings at 0.054 mol% Pd loading.
The molecular structure of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid consists of two phenyl rings connected by a single carbon-carbon bond, with methyl groups positioned at the 4 and 4' positions and carboxylic acid groups at the 2 and 2' positions [8]. The biphenyl core structure provides the fundamental framework, while the substituents significantly influence the overall molecular geometry and conformational behavior [1].
The conformational analysis reveals that the compound exhibits restricted rotation around the central biphenyl bond due to steric hindrance created by the ortho-positioned carboxylic acid groups [10] [13]. This steric crowding forces the two phenyl rings into a non-planar arrangement, with typical dihedral angles ranging from 60° to 90° depending on the specific molecular environment [23] [25]. The presence of methyl groups at the para positions further contributes to the overall molecular rigidity by providing additional steric bulk .
Crystallographic studies of related biphenyl dicarboxylic acid derivatives demonstrate that the molecular geometry is largely determined by intramolecular steric interactions between the ortho substituents [6] [23]. The carboxylic acid groups in the 2,2' positions create significant repulsion that prevents the molecule from adopting a planar conformation, resulting in a twisted biphenyl structure [10] [16].
4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid exhibits a melting point of 258-260°C, indicating significant thermal stability characteristic of aromatic dicarboxylic acids [1]. The high melting point can be attributed to the presence of intermolecular hydrogen bonding between carboxylic acid groups and the rigid biphenyl backbone structure [3]. The predicted boiling point of 434.0±40.0°C at 760 mmHg reflects the substantial molecular weight (270.28 g/mol) and strong intermolecular forces present in this compound [1].
The thermal properties of this compound are notably higher than those of the parent biphenyl-2,2'-dicarboxylic acid, which has a melting point of 225-228°C [4]. This elevation in melting point is consistent with the steric effects introduced by the methyl substituents at the 4,4'-positions, which enhance the rigidity of the molecular structure and strengthen the crystal lattice through increased van der Waals interactions [5].
The compound exhibits poor solubility in aqueous solutions, which is characteristic of substituted biphenyl carboxylic acids [6] [7]. This hydrophobic behavior is attributed to the presence of the extended aromatic biphenyl system and the steric hindrance created by the methyl groups at the 4,4'-positions . The calculated logarithmic partition coefficient (LogP) of 3.36680 indicates moderate lipophilicity [8].
In organic solvents, 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid demonstrates enhanced solubility. The compound is soluble in dimethyl sulfoxide and ethanol, with limited solubility in chloroform and benzene when heated [6] [9]. The polar carboxylic acid functional groups facilitate hydrogen bonding with protic solvents, while the aromatic system allows for π-π interactions with aromatic solvents [10].
Crystallographic studies of related biphenyl dicarboxylic acids reveal that these compounds typically form platelet-shaped crystals [11]. The crystal morphology is influenced by the molecular packing arrangements, which are primarily governed by hydrogen bonding patterns between carboxylic acid groups [5] [12]. The presence of methyl substituents at the 4,4'-positions creates additional steric constraints that affect the overall crystal habit and packing efficiency .
The compound crystallizes in a centrosymmetric space group, with the biphenyl system exhibiting characteristic twist angles of 64-68° due to steric hindrance between the ortho-positioned carboxyl groups and the para-positioned methyl groups [5] [12]. This twisted conformation is essential for minimizing unfavorable steric interactions while maintaining optimal hydrogen bonding geometry [5].
The proton nuclear magnetic resonance spectrum of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid displays characteristic resonances that provide detailed structural information. The methyl groups at the 4,4'-positions appear as singlets at approximately δ 2.40 ppm, consistent with aromatic methyl substituents [13]. The integration pattern confirms the presence of six protons corresponding to the two equivalent methyl groups.
The aromatic region exhibits a complex multipicity pattern between δ 7.2-8.0 ppm, reflecting the unsymmetrical substitution pattern of the biphenyl system [14] [13]. The carboxylic acid protons typically appear as broad signals at δ 12-13 ppm due to rapid exchange and hydrogen bonding effects [15]. The chemical shift values are consistent with those reported for related biphenyl dicarboxylic acid derivatives [16].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information for the compound. The methyl carbon atoms resonate at approximately δ 21 ppm, typical for aromatic methyl substituents [13] [15]. The aromatic carbon signals appear in the range of δ 127-140 ppm, with the carboxyl carbon atoms exhibiting characteristic downfield shifts at approximately δ 170 ppm [15].
The biphenyl carbon framework displays multiple aromatic signals due to the asymmetric substitution pattern created by the carboxyl and methyl substituents [13]. The quaternary carbon atoms connecting the carboxyl groups to the aromatic rings typically appear at δ 130-135 ppm, while the carbon atoms bearing the methyl substituents resonate at approximately δ 138 ppm [15].
The infrared spectrum of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid exhibits characteristic absorption bands that confirm the presence of key functional groups. The broad absorption in the region 2800-3600 cm⁻¹ corresponds to the O-H stretching vibrations of the carboxylic acid groups, with the breadth indicating extensive hydrogen bonding [17] [18].
The carbonyl stretching vibrations appear at 1650-1700 cm⁻¹, characteristic of carboxylic acid C=O bonds [17]. The aromatic C=C stretching vibrations are observed at 1400-1600 cm⁻¹, while the C-H stretching modes of the methyl groups appear at 2800-3000 cm⁻¹ [17]. Additional fingerprint region absorptions between 700-1400 cm⁻¹ provide detailed information about the aromatic substitution pattern and molecular geometry [19].
The ultraviolet-visible absorption spectrum of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid exhibits absorption maxima characteristic of substituted biphenyl systems. The primary absorption occurs at approximately λmax ~280 nm, corresponding to π-π* electronic transitions within the extended aromatic conjugated system [10] [20].
The absorption intensity and wavelength are influenced by the electron-donating nature of the methyl substituents and the electron-withdrawing effects of the carboxyl groups [20]. The biphenyl chromophore exhibits moderate extinction coefficients typical of aromatic systems with limited conjugation due to the twisted biphenyl conformation [20].
Mass spectrometric analysis of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid yields a molecular ion peak at m/z 270, corresponding to the molecular weight of 270.28 g/mol [6] [21]. Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns typical of biphenyl dicarboxylic acids [22].
Common fragmentation pathways include loss of carboxyl groups (m/z 226, -COOH), loss of carboxylic acid functionalities (m/z 224, -COOH), and formation of methylated biphenyl cations [22]. The base peak often corresponds to the biphenyl cation with retention of methyl substituents, reflecting the stability of the aromatic system [22].
Crystallographic analysis of 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid reveals important structural parameters that govern its solid-state behavior. The compound crystallizes in the monoclinic crystal system with space group C2/c, containing 1.5 molecules in the asymmetric unit [5] [12]. The unit cell parameters reflect the molecular dimensions and packing efficiency of the compound [5].
The biphenyl system exhibits characteristic twist angles of 68.1° and 64.6° between the two phenyl rings, indicating significant steric hindrance imposed by the ortho-positioned carboxyl groups [5] [12]. These twist angles are larger than those observed in the parent biphenyl-2,2'-dicarboxylic acid, demonstrating the additional steric effects introduced by the 4,4'-methyl substituents [5].
The crystal structure reveals a complex network of intermolecular interactions that stabilize the solid-state arrangement. The molecules form trimeric units through cyclic hydrogen bonding patterns involving the carboxylic acid groups [5] [12]. These trimers are arranged along twofold crystallographic axes, creating an ordered three-dimensional framework [5].
The packing arrangement is characterized by efficient space filling despite the presence of bulky methyl substituents [12]. The molecules adopt orientations that maximize favorable intermolecular contacts while minimizing steric repulsions between adjacent methyl groups [5]. π-π stacking interactions between aromatic rings contribute additional stabilization to the crystal lattice [11].
The hydrogen bonding network in 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid plays a crucial role in determining the crystal structure and stability. Three distinct sets of cyclic dimer hydrogen bonds are formed within and between asymmetric units, with O···O distances of 2.584 Å, 2.647 Å, and 2.722 Å [5] [12].